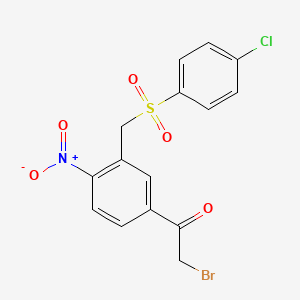

2-Bromo-1-(3-(((4-chlorophenyl)sulfonyl)methyl)-4-nitrophenyl)-1-ethanone

Description

The compound 2-Bromo-1-(3-(((4-chlorophenyl)sulfonyl)methyl)-4-nitrophenyl)-1-ethanone is a brominated acetophenone derivative featuring a 4-nitrophenyl core substituted at the 3-position with a (4-chlorophenyl)sulfonylmethyl group. This structure combines electron-withdrawing groups (nitro and sulfonyl) and a halogen (bromine), which likely enhances its reactivity in substitution or coupling reactions.

Properties

IUPAC Name |

2-bromo-1-[3-[(4-chlorophenyl)sulfonylmethyl]-4-nitrophenyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrClNO5S/c16-8-15(19)10-1-6-14(18(20)21)11(7-10)9-24(22,23)13-4-2-12(17)3-5-13/h1-7H,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEMLCGOHMCRJSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)CC2=C(C=CC(=C2)C(=O)CBr)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrClNO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(3-(((4-chlorophenyl)sulfonyl)methyl)-4-nitrophenyl)-1-ethanone typically involves multi-step organic reactions. One common method starts with the bromination of 1-(3-nitrophenyl)ethanone to form 2-bromo-1-(3-nitrophenyl)ethanone. This intermediate is then subjected to a sulfonylation reaction with 4-chlorobenzenesulfonyl chloride in the presence of a base such as pyridine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(3-(((4-chlorophenyl)sulfonyl)methyl)-4-nitrophenyl)-1-ethanone can undergo various types of chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF) at elevated temperatures.

Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas at room temperature.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) in acidic or basic conditions.

Major Products

Nucleophilic substitution: Formation of substituted ethanone derivatives.

Reduction: Formation of 2-amino-1-(3-(((4-chlorophenyl)sulfonyl)methyl)-4-nitrophenyl)-1-ethanone.

Oxidation: Formation of sulfone derivatives.

Scientific Research Applications

Pharmaceutical Development

This compound is recognized as a crucial intermediate in the synthesis of pharmaceuticals, particularly those aimed at treating inflammatory and pain-related conditions. Its structure allows for modifications that enhance biological activity, making it a valuable candidate for drug development.

Case Study: Anti-inflammatory Agents

Research has demonstrated that derivatives of this compound exhibit anti-inflammatory properties by inhibiting specific pathways involved in inflammation. For instance, studies published in journals such as the Journal of Medicinal Chemistry have shown promising results in reducing inflammation markers in vitro.

Organic Synthesis

In organic chemistry, 2-Bromo-1-(3-(((4-chlorophenyl)sulfonyl)methyl)-4-nitrophenyl)-1-ethanone is frequently utilized for constructing complex molecules. Its bromine atom serves as a versatile leaving group in nucleophilic substitution reactions, facilitating the synthesis of various biologically active compounds.

Example Reaction

A typical reaction involves the nucleophilic substitution of the bromine atom by amines or alcohols to create new derivatives with enhanced pharmacological profiles.

Material Science

The compound can also be employed in formulating specialty materials, including polymers and coatings that require specific chemical properties for improved performance. Its sulfonyl and nitro groups contribute to enhanced thermal stability and mechanical properties.

Application in Coatings

Studies have indicated that incorporating this compound into polymer matrices can lead to materials with superior resistance to environmental degradation, making them suitable for outdoor applications.

Agricultural Chemistry

In agricultural chemistry, 2-Bromo-1-(3-(((4-chlorophenyl)sulfonyl)methyl)-4-nitrophenyl)-1-ethanone plays a role in developing agrochemicals. It contributes to creating effective pesticides and herbicides that improve crop yield and protection against pests.

Research Findings

Field trials have shown that formulations containing this compound exhibit significant efficacy against common agricultural pests while maintaining low toxicity to non-target organisms.

Analytical Chemistry

The compound serves as a reference standard in analytical methods, aiding in the accurate identification and quantification of related compounds in various samples. Its unique spectral characteristics make it suitable for use in chromatography and mass spectrometry.

Use as a Calibration Standard

In high-performance liquid chromatography (HPLC), this compound is used to calibrate instruments for detecting similar compounds in complex mixtures, ensuring accuracy in quantitative analysis.

Data Table: Applications Summary

| Application Area | Description | Key Findings/Case Studies |

|---|---|---|

| Pharmaceutical Development | Intermediate for anti-inflammatory drugs | Effective in reducing inflammation markers |

| Organic Synthesis | Building block for complex molecules | Facilitates nucleophilic substitutions |

| Material Science | Enhances properties of polymers and coatings | Improved resistance to environmental degradation |

| Agricultural Chemistry | Development of pesticides and herbicides | Significant efficacy against agricultural pests |

| Analytical Chemistry | Reference standard for chromatographic methods | Used for calibration in HPLC |

Mechanism of Action

The mechanism of action of 2-Bromo-1-(3-(((4-chlorophenyl)sulfonyl)methyl)-4-nitrophenyl)-1-ethanone depends on its application. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound’s unique substituents differentiate it from simpler bromo-ethanones:

- 4-Nitrophenyl Core : The nitro group at the para position is strongly electron-withdrawing, which may increase electrophilicity at the ketone carbon compared to derivatives with electron-donating groups (e.g., 4-hydroxyphenyl in ) .

- (4-Chlorophenyl)sulfonylmethyl Group: This substituent introduces steric bulk and additional electron-withdrawing effects. Similar sulfonyl-containing analogs, such as 2-bromo-1-[4-(methylsulfonyl)phenyl]ethanone (), exhibit enhanced stability and reactivity in nucleophilic substitutions due to the sulfonyl group’s mesomeric effects .

Table 1: Comparison of Structural and Physical Properties

*Synthesis inferred from methods in and , involving bromination and sulfonylation steps.

Biological Activity

2-Bromo-1-(3-(((4-chlorophenyl)sulfonyl)methyl)-4-nitrophenyl)-1-ethanone, with the CAS number 303145-53-1, is a synthetic compound notable for its potential biological activities. This article reviews the compound's chemical properties, biological mechanisms, and relevant studies that highlight its activity against various biological targets.

- Molecular Formula : C15H11BrClNO5S

- Molecular Weight : 432.67 g/mol

- Density : 1.661 g/cm³ (predicted)

- Boiling Point : 603.7 °C (predicted)

The structure of the compound includes a bromine atom, a sulfonyl group, and a nitrophenyl moiety, which may contribute to its biological activity through various mechanisms.

Biological Activity Overview

The biological activity of 2-Bromo-1-(3-(((4-chlorophenyl)sulfonyl)methyl)-4-nitrophenyl)-1-ethanone has been explored in several studies, particularly regarding its anticancer properties and enzyme inhibition capabilities.

Anticancer Activity

Recent research has indicated that compounds similar to 2-Bromo-1-(3-(((4-chlorophenyl)sulfonyl)methyl)-4-nitrophenyl)-1-ethanone exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies involving related compounds have shown IC50 values ranging from 5.03 µM to 7.88 µM against human breast adenocarcinoma (MDA-MB-231), murine melanoma (B16F10), and human glioblastoma (A172) cell lines .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 2-Bromo... | MDA-MB-231 | 5.03 ± 0.69 |

| 2-Bromo... | B16F10 | 5.37 ± 0.11 |

| 2-Bromo... | A172 | 7.88 ± 0.98 |

This data suggests that the compound may possess universal applicability against different types of cancer, making it a candidate for further investigation in cancer therapy.

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on key enzymes associated with metabolic disorders and cancer progression. Specifically, it has been evaluated for its potential to inhibit tyrosinase and other enzymes involved in glucocorticoid metabolism . Inhibition of tyrosinase is particularly relevant due to its role in melanin production and its association with melanoma.

| Enzyme | Inhibition IC50 (µM) |

|---|---|

| Tyrosinase | Varies (up to ~360) |

| 11β-Hydroxysteroid Dehydrogenase Type 1 | Varies |

The varying IC50 values indicate that while some derivatives of this compound can effectively inhibit these enzymes, further structural modifications may enhance their efficacy.

Case Studies and Research Findings

Several studies have highlighted the importance of structural modifications in enhancing the biological activity of compounds similar to 2-Bromo-1-(3-(((4-chlorophenyl)sulfonyl)methyl)-4-nitrophenyl)-1-ethanone:

- Antiproliferative Studies : Research on carborane-thiazole conjugates demonstrated that structural diversity can significantly affect antiproliferative activity against cancer cell lines . The introduction of electron-withdrawing or electron-donating groups can modulate hydrophilicity and hydrophobicity, thus impacting bioavailability and efficacy.

- Mechanistic Studies : Molecular docking studies have been employed to elucidate the interaction mechanisms between these compounds and their biological targets, providing insights into how structural features influence binding affinity and inhibitory action .

Q & A

Q. What are the recommended synthetic routes for 2-Bromo-1-(3-(((4-chlorophenyl)sulfonyl)methyl)-4-nitrophenyl)-1-ethanone, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves sequential functionalization of the phenyl ring. Key steps include:

- Sulfonylation : Introducing the (4-chlorophenyl)sulfonyl group via nucleophilic substitution using a sulfonyl chloride derivative under basic conditions (e.g., K₂CO₃ in DMF) .

- Nitration : Controlled nitration at the para position using HNO₃/H₂SO₄, monitored by TLC to avoid over-nitration .

- Bromination : α-Bromination of the ketone using Br₂ in acetic acid or NBS (N-bromosuccinimide) under radical initiation .

Optimization involves temperature control (0–5°C for nitration to prevent side reactions) and stoichiometric adjustments (1.2 eq Br₂ for complete conversion). Purity is enhanced via recrystallization from ethanol/water mixtures .

Q. How can the purity and structural integrity of this compound be verified using spectroscopic and chromatographic techniques?

- Methodological Answer :

- ¹H/¹³C NMR : Identify characteristic peaks: the sulfonyl methyl group (~δ 3.8 ppm), aromatic protons (δ 7.5–8.3 ppm for nitro and chloro-substituted rings), and the ketone carbonyl (δ 200–210 ppm in ¹³C) .

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%). Mobile phase: Acetonitrile/water (70:30) with 0.1% TFA .

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion [M+H]⁺ at m/z 471.92 (calculated for C₁₅H₁₀BrClNO₅S) .

Advanced Research Questions

Q. What are the challenges in interpreting the NMR spectra of this compound, particularly regarding the differentiation of sulfonyl and nitro group environments?

- Methodological Answer : The electron-withdrawing nitro (-NO₂) and sulfonyl (-SO₂-) groups create distinct deshielding effects on adjacent protons. Challenges include:

- Overlapping Peaks : Aromatic protons near the nitro group (δ 8.1–8.3 ppm) may overlap with sulfonyl-adjacent protons. Use 2D NMR (COSY, HSQC) to resolve couplings .

- Dynamic Effects : Rotational restriction of the sulfonylmethyl group can cause splitting. Variable-temperature NMR (e.g., 25°C to 60°C) reduces line broadening .

Cross-validation with IR spectroscopy (sulfonyl S=O stretch at ~1350 cm⁻¹, nitro N=O at ~1520 cm⁻¹) resolves ambiguities .

Q. How do crystallographic data (e.g., bond lengths, angles) inform the electronic effects of the nitro and sulfonyl substituents on the compound’s reactivity?

- Bond Lengths : The C-NO₂ bond (~1.48 Å) and S=O bonds (~1.43 Å) indicate strong electron withdrawal, polarizing the aryl ring and increasing electrophilicity at the ketone .

- Dihedral Angles : The nitro group’s coplanarity with the ring (dihedral < 10°) maximizes conjugation, while the sulfonyl group’s twisted conformation (~45°) sterically hinders nucleophilic attack at the methyl position .

These data predict regioselectivity in reactions (e.g., nucleophilic substitution at the bromo position over the sulfonylmethyl group) .

Q. How can computational modeling (DFT, MD) be applied to predict the compound’s stability and interaction with biological targets?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier orbitals (HOMO/LUMO) to assess susceptibility to nucleophilic/electrophilic attacks. The LUMO (-3.2 eV) localizes on the nitro group, suggesting redox activity .

- Molecular Dynamics (MD) : Simulate binding to enzymes (e.g., cytochrome P450) using docking software (AutoDock Vina). The sulfonyl group’s hydrophobicity enhances membrane permeability, while the nitro group may form hydrogen bonds with active-site residues .

Validate predictions with experimental assays (e.g., enzymatic inhibition studies) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

- Methodological Answer : Discrepancies often arise from:

- Polymorphism : Different crystal forms (e.g., monoclinic vs. orthorhombic) alter melting points. Use DSC (Differential Scanning Calorimetry) to identify polymorphs .

- Solvent Traces : Residual DMF or acetic acid from synthesis lowers observed melting points. Dry samples under vacuum (40°C, 24 hr) and repeat MP analysis .

- Spectral Artifacts : Baseline noise in older IR studies (e.g., ) can obscure peaks. Replicate measurements using modern FT-IR with ATR correction .

Application-Oriented Questions

Q. What role does this compound serve as an intermediate in the synthesis of bioactive molecules?

- Methodological Answer : The bromoethanone moiety is a versatile handle for:

- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids to generate biaryl ketones (catalyzed by Pd(PPh₃)₄, 80°C) .

- Nucleophilic Displacement : Substitution with amines (e.g., piperazine) to create pharmacophores for kinase inhibitors .

The nitro group can be reduced (H₂/Pd-C) to an amine for further functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.